molecular formula C10H6F4O2 B3040843 4-Fluoro-2-(trifluoromethyl)cinnamic acid CAS No. 243977-21-1

4-Fluoro-2-(trifluoromethyl)cinnamic acid

Cat. No.: B3040843
CAS No.: 243977-21-1
M. Wt: 234.15 g/mol
InChI Key: OREHSCSLACWBTF-DUXPYHPUSA-N
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Description

4-Fluoro-2-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6F4O2 and a molecular weight of 234.15 g/mol It is a derivative of cinnamic acid, characterized by the presence of both fluoro and trifluoromethyl groups on the aromatic ring

Preparation Methods

The synthesis of 4-Fluoro-2-(trifluoromethyl)cinnamic acid typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-Fluoro-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro

Biological Activity

4-Fluoro-2-(trifluoromethyl)cinnamic acid (C₁₀H₆F₄O₂) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a fluorine atom at the para position and a trifluoromethyl group at the ortho position. This arrangement not only enhances its reactivity but also contributes to its biological activity across various domains, including antimicrobial, anti-inflammatory, and potential anticancer effects.

  • Molecular Weight : 234.15 g/mol
  • Structure :
    • Cinnamic acid backbone
    • Fluorine and trifluoromethyl substituents

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In studies comparing various cinnamic acid derivatives, it was found that compounds with trifluoromethyl groups showed enhanced activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (µM) against MRSANotable Activity
This compoundTBDEnhanced activity compared to ampicillin
3-Fluoro-4-(trifluoromethyl)phenyl derivative25.9Superior to ampicillin (MIC 45.8 µM)

The presence of the trifluoromethyl group is particularly significant, as it has been correlated with increased efficacy against bacterial pathogens .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory responses by affecting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Compounds similar to this compound demonstrated the ability to attenuate lipopolysaccharide-induced NF-κB activation by approximately 9%, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that derivatives containing trifluoromethyl groups exhibited strong antistaphylococcal activity, with some compounds outperforming traditional antibiotics like ampicillin .
  • Inflammation Modulation : In an investigation of anti-inflammatory properties, several derivatives showed significant modulation of NF-κB activity, indicating their potential use in inflammatory disorders .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using THP1-Blue™ NF-κB cells, with most compounds showing low cytotoxicity (IC50 > 20 µM), making them suitable candidates for further development in therapeutic applications .

Properties

IUPAC Name

(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREHSCSLACWBTF-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243977-21-1
Record name 243977-21-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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